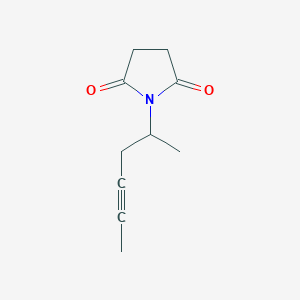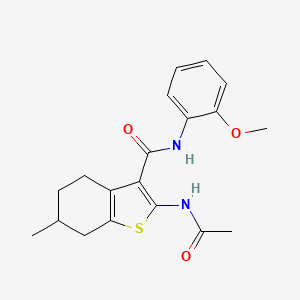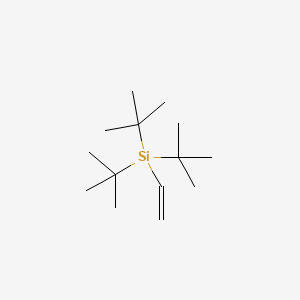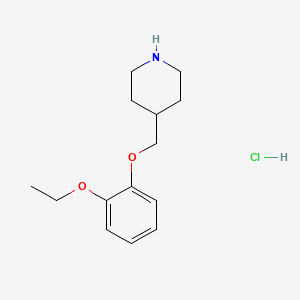![molecular formula C8H5N3O4S B14144982 (5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)
(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a nitrofuran moiety, and an amino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-aminothiazole with 5-nitrofurfural under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux for several hours until the desired product is formed. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, ultimately resulting in cell death. The thiazole ring may also interact with enzymes or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one: Lacks the (5E) configuration.
5-nitrofuran-2-yl derivatives: Share the nitrofuran moiety but differ in other structural aspects.
Thiazole-based compounds: Similar thiazole ring but different substituents.
Uniqueness
(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one is unique due to its specific configuration and combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to generate ROS and interact with molecular targets makes it a promising candidate for various applications.
Properties
Molecular Formula |
C8H5N3O4S |
|---|---|
Molecular Weight |
239.21 g/mol |
IUPAC Name |
(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C8H5N3O4S/c9-8-10-7(12)5(16-8)3-4-1-2-6(15-4)11(13)14/h1-3H,(H2,9,10,12)/b5-3+ |
InChI Key |
HFOPNBSWGQRWBY-HWKANZROSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N=C(S2)N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)
![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)



![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)


![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)

